2-Chlorocinnamaldehyde
Description
Contextualization within Cinnamaldehyde (B126680) Derivatives Research
Cinnamaldehyde and its derivatives have been the subject of extensive research due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. maynoothuniversity.iemdpi.com The core structure of cinnamaldehyde, a phenyl group attached to an unsaturated aldehyde, offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. maynoothuniversity.ieresearchgate.net Researchers have systematically altered the phenyl ring and the aldehyde group to investigate structure-activity relationships (SAR). koreascience.kr These modifications aim to enhance potency, selectivity, and pharmacokinetic profiles. numberanalytics.com For instance, the introduction of various substituents on the phenyl ring has been shown to modulate the biological efficacy of the parent compound. nih.gov The study of these derivatives is crucial for developing new therapeutic agents and research tools. maynoothuniversity.ie
Significance of Halogenation on Cinnamaldehyde Scaffold for Research Applications
The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in medicinal chemistry and materials science. numberanalytics.com Halogenation can significantly alter the physicochemical properties of a compound, including its lipophilicity, electronic character, and steric profile. numberanalytics.com In the context of the cinnamaldehyde scaffold, halogenation has been shown to be a promising route to improve the antibacterial activity of compounds. nih.gov The presence of a halogen, such as chlorine, can enhance the biological activity of the molecule. numberanalytics.com For example, studies have shown that halogenated cinnamaldehyde derivatives exhibit potent antimicrobial and antifungal activities. bohrium.comfrontiersin.org Specifically, the position of the halogen on the phenyl ring plays a crucial role in determining the compound's biological efficacy. nih.gov The increased interest in halogenated derivatives stems from their potential to overcome microbial resistance and to serve as probes for studying biological processes. numberanalytics.comnih.gov
Scope and Research Objectives for 2-Chlorocinnamaldehyde (B166138)
This compound, with a chlorine atom at the ortho-position of the phenyl ring, has garnered specific research interest. The primary objectives of investigating this compound are to elucidate how this specific substitution pattern influences its chemical reactivity and biological activity compared to the parent cinnamaldehyde and other halogenated isomers. Research on this compound has been particularly focused on its potential as an antimicrobial and antifungal agent. oup.comnih.gov Studies have explored its efficacy against various pathogens and its mechanism of action. oup.com Furthermore, its role as an enzyme inhibitor has been investigated, with research showing it can inhibit farnesyl protein transferase (FPTase), an important target in cancer research. koreascience.kr The planar structure of this compound has also been linked to its genotoxic effects in bacterial assays, providing another avenue for research. oup.com The overarching goal is to understand the unique properties conferred by the 2-chloro substitution and to explore its potential applications in various fields of chemical and biological research. lookchem.comcymitquimica.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H7ClO | lookchem.com |
| Molecular Weight | 166.6 g/mol | lookchem.com |
| Appearance | Pale yellow liquid or Yellow to orange-red solid | lookchem.comcinnamic-acid.com |
| Melting Point | 49-51 °C | lookchem.com |
| Boiling Point | 286.8 °C at 760 mmHg | lookchem.com |
| Density | 1.192 g/cm³ | lookchem.com |
| Flash Point | 133.2 °C | lookchem.com |
Table 2: Research Findings on the Biological Activity of this compound
| Area of Research | Finding | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated mutagenic activity in Salmonella typhimurium strains TA 100 and TA 98. | oup.com |
| Antifungal Activity | Investigated as a potential antifungal agent. | nih.gov |
| Enzyme Inhibition | Showed the highest inhibition activity on farnesyl protein transferase (FPTase) among tested ortho-substituted cinnamaldehydes. | koreascience.kr |
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H |
InChI Key |
HGBCDXOKFIDHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Chlorocinnamaldehyde
Established Synthetic Routes to 2-Chlorocinnamaldehyde (B166138)
The synthesis of this compound can be achieved through several established methods, primarily involving the modification of cinnamaldehyde (B126680) precursors or the construction of the molecule from chlorinated aromatic starting materials.
Chlorination Reactions of Cinnamaldehyde Precursors
Direct chlorination of cinnamaldehyde is a straightforward approach to introduce a chlorine atom onto the molecule. cymitquimica.comcinnamic-acid.com This method often involves the reaction of cinnamaldehyde with a chlorinating agent. The position of chlorination (on the aromatic ring or the alkene chain) is influenced by the specific reagents and reaction conditions employed. For instance, the synthesis of 4-chlorocinnamaldehyde (B90052) is typically achieved through the chlorination of cinnamaldehyde.
Another related approach involves the Vilsmeier-Haack reaction, which can be used for the formylation of activated aromatic compounds. numberanalytics.comjk-sci.comchemistrysteps.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent. numberanalytics.comjk-sci.comchemistrysteps.com This reagent then acts as a formylating agent. numberanalytics.com While not a direct chlorination of cinnamaldehyde, a variation of this reaction starting with acetophenone (B1666503) can yield β-chlorocinnamaldehyde. prepchem.com In a typical procedure, phosphorus oxychloride is added to cooled dimethylformamide, followed by the addition of acetophenone. prepchem.com The resulting mixture is then hydrolyzed to yield β-chlorocinnamaldehyde. prepchem.com
| Starting Material | Reagents | Product | Reference |
| Cinnamaldehyde | Chlorinating Agent | This compound | cymitquimica.comcinnamic-acid.com |
| Acetophenone | POCl₃, DMF, H₂O | β-Chlorocinnamaldehyde | prepchem.com |
Condensation Reactions Involving Chlorinated Benzaldehyde Derivatives
A common and versatile method for synthesizing this compound involves the condensation of 2-chlorobenzaldehyde (B119727) with an appropriate carbonyl compound, typically acetaldehyde (B116499) or its equivalent. cymitquimica.comalfa-chemistry.comtowson.edu This aldol (B89426) or Claisen-Schmidt condensation reaction builds the α,β-unsaturated aldehyde structure. towson.edu The reaction is typically base-catalyzed, where the base deprotonates the α-carbon of the carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. alfa-chemistry.com Subsequent dehydration yields the final this compound product. alfa-chemistry.com
2-Chlorobenzaldehyde itself can be synthesized through various methods, including the oxidation of 2-chlorotoluene (B165313) or the hydrolysis of 2-chlorobenzal chloride. This aldehyde is a key building block in the synthesis of various organic compounds. cymitquimica.comwiserpub.comsigmaaldrich.com
| Reactant 1 | Reactant 2 | Reaction Type | Product | References |
| 2-Chlorobenzaldehyde | Acetaldehyde (or equivalent) | Aldol/Claisen-Schmidt Condensation | This compound | cymitquimica.comalfa-chemistry.comtowson.edu |
Catalytic Olefination Approaches for α-Chlorocinnamaldehydes
Catalytic olefination reactions provide an efficient route to α-chlorocinnamaldehydes. researchgate.net One such method involves the reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane in the presence of a catalyst, which yields ethylene (B1197577) acetals of the target α-chlorocinnamaldehydes. researchgate.net This reaction often proceeds with good yields and can exhibit stereoselectivity, preferentially forming Z-isomers. researchgate.net
Another approach utilizes the catalytic olefination of carbonyl compounds with ethyl trichloroacetate (B1195264) to produce α-chlorocinnamates, which can be further converted to the corresponding aldehydes. researchgate.netresearchgate.net This method also shows a preference for the formation of Z-isomers when aromatic aldehydes are used as starting materials. researchgate.netresearchgate.net
| Starting Material | Reagents | Key Feature | Product | Reference |
| Hydrazones of aromatic aldehydes | 2-Trichloromethyl-1,3-dioxolane, Catalyst | Stereoselective (Z-isomers) | Ethylene acetals of α-chlorocinnamaldehydes | researchgate.net |
| Carbonyl compounds | Ethyl trichloroacetate, Catalyst | Stereoselective (Z-isomers) | α-Chlorocinnamates | researchgate.netresearchgate.net |
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is crucial for certain applications. Methods have been developed to achieve diastereoselective synthesis. For example, the nucleophilic addition of propargylamines to α-chloroaldehydes can proceed with a degree of stereocontrol. sfu.ca A study involving the diastereoselective addition of a specific propargylamine (B41283) to (S)-2-chlorocinnamaldehyde resulted in the formation of an alkynyl benzyl (B1604629) chlorohydrin with a diastereomeric ratio of 2:1. sfu.ca The stereochemical outcome of such reactions can be influenced by the substituents on the aldehyde. sfu.ca
Novel and Green Synthesis Approaches
Recent research has focused on developing more environmentally friendly and efficient synthetic methods for this compound and its derivatives.
Metal-Free Catalysis in this compound Synthesis
A significant advancement in green chemistry is the development of metal-free catalytic systems. chemrxiv.org For instance, a facile synthesis of β-ketoacetals from β-chlorocinnamaldehyde has been reported using p-toluenesulfonic acid (PTSA) as a metal-free catalyst. chemrxiv.orgresearchgate.netpeeref.com In this process, a toluene (B28343) solution of β-chlorocinnamaldehyde and a dihydroxy alcohol in the presence of catalytic PTSA yields the β-ketoacetal in good to excellent amounts. researchgate.netpeeref.com The reaction proceeds through the selective protection of the aldehydic group to form a β-chloroacetal, followed by dechlorination with water to give the final product. researchgate.net This method is noted for being economical, robust, and tolerant of various functional groups. researchgate.net
| Starting Material | Reagents | Catalyst | Product | Key Advantage | References |
| β-Chlorocinnamaldehyde | Dihydroxy alcohol, Toluene, H₂O | p-Toluenesulfonic acid (PTSA) | β-Ketoacetal | Metal-free, economical, robust | chemrxiv.orgresearchgate.netpeeref.com |
Sustainable Methodologies for this compound Production
The principles of green chemistry, which encourage the use of environmentally benign solvents and catalysts, have influenced the synthesis of this compound and its derivatives. clockss.orgmdpi.comchalmers.se Research has demonstrated the utility of microwave-assisted organic synthesis as a sustainable method. clockss.orgrasayanjournal.co.in For instance, the condensation of β-chlorocinnamaldehydes with 2-aminothiophenol (B119425) can be efficiently carried out under microwave irradiation, often in the absence of a solvent or with a reusable solid support like silica (B1680970) gel. clockss.orgsci-hub.se One approach involves using p-toluenesulfonic acid as a catalyst under microwave conditions to produce benzothiazoles. rasayanjournal.co.in Another green method employs a solvent-free condensation of aromatic aldehydes with 2-aminothiophenol, facilitated by microwave energy without any catalyst, to yield 2-arylbenzothiazoles. clockss.org This method is noted for its simplicity, cost-effectiveness, and adherence to green chemistry principles. clockss.org
Water, as a benign solvent, has also been explored for the synthesis of derivatives from compounds structurally related to this compound. mdpi.comscielo.br For example, the synthesis of 2-substituted benzothiazoles has been achieved by condensing 2-aminothiophenol with various aldehydes in water, using a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB). scielo.br This method avoids the need for organic solvents and additional oxidants. scielo.br Furthermore, the use of zinc acetate (B1210297) dihydrate (Zn(OAc)2·2H2O) as an inexpensive and environmentally friendly catalyst for the one-pot synthesis of 2-substituted benzothiazoles under neat conditions represents another advancement in sustainable chemistry. scispace.com
Derivatization Reactions of this compound
The reactivity of this compound allows for a variety of derivatization reactions, leading to the formation of diverse and complex molecular architectures. cinnamic-acid.com These reactions are crucial for creating novel compounds with potentially valuable properties.
Formation of Schiff Bases from this compound
Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde. researchgate.net this compound can react with various amines to form the corresponding Schiff bases. uomustansiriyah.edu.iq These reactions are significant as Schiff bases are an important class of organic compounds with a wide range of applications. researchgate.netuomustansiriyah.edu.iq For example, Schiff bases derived from cinnamaldehyde and its analogs have been synthesized and studied for their potential as corrosion inhibitors. uomustansiriyah.edu.iq The formation of an iminium ion, a key intermediate in Schiff base formation, is also utilized in derivatization strategies for analytical purposes, such as in mass spectrometry imaging to detect secondary alkaloids. acs.orgnih.gov The reaction between 2-chlorobenzaldehyde and 2-aminothiophenol proceeds via an imine intermediate which then cyclizes. clockss.org
Synthesis of Conjugated Systems and Functionalized Analogs
The structure of this compound, featuring a conjugated system, makes it a valuable precursor for synthesizing more extended conjugated systems and functionalized analogs. A notable example is the Sonogashira cross-coupling reaction. This reaction has been employed to couple ferrocene- or phenyl-substituted β-chloro-cinnamaldehydes with various substituted acetylenes. researchgate.net Utilizing a selenated NHC-Pd(II) pincer complex as a catalyst under aerobic conditions and without the need for copper or amine co-catalysts, a library of novel ferrocene-substituted enyne derivatives has been successfully synthesized. researchgate.net
Organocatalysis has also emerged as a powerful tool for creating functionalized analogs. For instance, the asymmetric conjugate addition of nitromethane (B149229) to a cinnamaldehyde derivative, catalyzed by a Jørgensen–Hayashi catalyst, is a key step in the synthesis of SynVesT-1, a positron emission tomography (PET) imaging agent. acs.orgacs.org This demonstrates the utility of this compound derivatives in constructing complex molecules for biomedical applications.
Specific Transformations and Rearrangements
Beyond simple derivatizations, this compound and its analogs undergo specific and often complex transformations, including ring-expansion and reductive modification reactions.
Ring-expansion reactions offer a pathway to larger, often more complex cyclic structures from smaller rings. free.frchemistrysteps.com A fascinating example involves the reaction of β-chloro-cinnamaldehyde with N-oxiranylmethyl benzenesulfonamide. nih.govacs.org This transition metal-free reaction can yield functionalized azetidines, 2,3-dihydrofurans, or unorthodox dioxa-3-azabicyclonone-4-ene motifs, depending on the specific reaction conditions (NaI/K2CO3 or LiBr/K2CO3). nih.govacs.org The reaction proceeds through an enamide intermediate, which has been confirmed by X-ray crystallography. nih.govacs.org
The reduction of cinnamaldehyde derivatives can be a complex process due to the presence of multiple reducible sites. academie-sciences.fr Studies on the reduction of this compound using Raney Ni–Al alloy in water have shown that the reaction is not straightforward. academie-sciences.fr The process yields a complex mixture containing both chlorinated and dechlorinated products, with a significant amount of the starting material often being recovered. academie-sciences.fr
Dechlorination has also been observed as part of other transformations. In a metal-free synthesis of β-ketoacetals, p-toluenesulfonic acid (PTSA) catalyzes the selective protection of the aldehyde group of β-chlorocinnamaldehyde with dihydroxy alcohols to form a β-chloroacetal. preprints.orgresearchgate.net Subsequent treatment with water leads to dechlorination, resulting in the formation of the β-ketoacetal. preprints.orgresearchgate.net This highlights the multitasking nature of the catalyst and the reaction pathway. preprints.org Additionally, the direct photolysis of dichlorophenol can cause dechlorination, releasing chloride ions that can be further oxidized in advanced oxidation processes. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Chlorocinnamaldehyde
Aldehyde Group Reactivity in 2-Chlorocinnamaldehyde (B166138)
The aldehyde group is a primary site of reactivity in this compound, participating in a range of reactions typical for this functional group. cymitquimica.com Its reactivity is central to the molecule's utility as a synthetic intermediate.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orgslideshare.net
A prominent example of this reactivity is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols after an acidic workup. wvu.edulibretexts.org The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. wvu.edutestbook.comnumberanalytics.com Similarly, the aldehyde can react with alcohols, often under acidic conditions, to form acetals. cinnamic-acid.com It has also been suggested that cinnamaldehyde (B126680) derivatives can engage in nucleophilic addition reactions with biological nucleophiles like intracellular sulfhydryls.
| Reaction Type | Nucleophile (Example) | Product (General Structure) |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Acetal Formation | R-OH | Acetal |
Condensation and Cyclization Reactions
The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, particularly amines and active methylene (B1212753) compounds, often leading to the formation of new heterocyclic rings. cymitquimica.com These reactions are valuable in synthetic organic chemistry.
One significant application is the synthesis of substituted benzothiazoles. This is achieved through the condensation of this compound with 2-aminothiophenol (B119425). scispace.com The reaction likely proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole (B30560) ring system. scispace.com
Another key reaction is the formation of Schiff bases (or imines) through condensation with primary amines. uomustansiriyah.edu.iq This involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. Furthermore, this compound can participate in complex cascade reactions. For instance, it reacts with malononitrile (B47326) dimer in a heterocyclization process to produce substituted pyridines. researchgate.net It has also been employed as a substrate in organocatalyzed [3+2] cycloaddition reactions to generate complex spirooxindole compounds, although its reactivity is noted to be lower compared to other substituted cinnamaldehydes. rsc.org
| Reactant | Product Type | Reaction Class |
| 2-Aminothiophenol | 2-Substituted Benzothiazole | Condensation-Cyclization |
| Primary Amines (R-NH₂) | Schiff Base | Condensation |
| Malononitrile Dimer | Substituted Pyridine | Hetero-cyclization |
| Isatin-derived ketimines | Spirooxindole | Cycloaddition |
Reactivity of the α,β-Unsaturated System
The carbon-carbon double bond in this compound is part of a conjugated system with the carbonyl group. This electronic communication results in reactivity patterns distinct from isolated alkenes or carbonyls.
Michael Addition Reactions
The conjugated arrangement in α,β-unsaturated carbonyl compounds like this compound renders the β-carbon electrophilic. wikipedia.org This allows for conjugate nucleophilic addition, commonly known as the Michael addition. wikipedia.orgsmolecule.com Nucleophiles attack the β-carbon, leading to a 1,4-addition product. The electron-withdrawing nature of the aldehyde group, enhanced by the conjugated system, facilitates this type of reaction. uobabylon.edu.iq Organocatalytic methods have been developed for enantioselective Michael reactions on similar α,β-unsaturated aldehydes, highlighting the synthetic potential of this reactivity. lookchem.com
Electrophilic and Radical Additions
While the double bond can undergo addition reactions, its reactivity towards electrophiles is significantly diminished compared to simple alkenes. uobabylon.edu.iq The powerful electron-withdrawing effect of the carbonyl group deactivates the C=C bond towards electrophilic attack. uobabylon.edu.iqresearchgate.net When electrophilic addition does occur with an unsymmetrical reagent, it generally follows a regioselectivity where the hydrogen atom adds to the α-carbon. uobabylon.edu.iq
In contrast, the double bond is susceptible to radical additions. For instance, the formation of α-halo-cinnamaldehydes from cinnamaldehyde can proceed through a radical-mediated pathway. figshare.com The addition of hydrogen bromide (HBr) in the presence of peroxides is a classic example of a radical addition to an alkene, which proceeds via an anti-Markovnikov regioselectivity. libretexts.org In this process, a bromine radical adds to the double bond to form the most stable carbon radical intermediate, which then abstracts a hydrogen atom from HBr to complete the addition. libretexts.org
Influence of the Chloro Substituent on Reactivity
The chlorine atom at the C2 (ortho) position of the phenyl ring exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects. irb.hr
The chloro group is electron-withdrawing via its inductive effect, which can increase the electrophilicity of the entire conjugated system, including the carbonyl carbon and the β-carbon. However, it can also act as a weak electron-donating group through resonance (mesomeric effect). The net electronic impact affects reaction rates and pathways.
Perhaps more significantly, the ortho position of the chloro substituent introduces considerable steric hindrance. irb.hr This bulkiness can impede the approach of reagents to the nearby aldehyde group and the propenal side chain. Research has shown that the steric hindrance of substituents can cause deviations from molecular planarity, which in turn affects reaction pathways. irb.hr
A direct comparison of reactivity in a cycloaddition reaction demonstrated that this compound reacted more slowly than 3-chlorocinnamaldehyde. rsc.org This suggests that the steric bulk of the ortho-chloro group outweighs its electronic influence in this specific context, slowing the reaction rate. The position of the substituent is critical, as steric and electronic effects differ significantly between ortho, meta, and para positions. rsc.orgchemrxiv.org
Halogen-Directed Transformations
The electronic and steric properties of the chlorine atom at the ortho-position of this compound can significantly influence the regio- and stereochemical outcome of certain reactions. This directing effect is particularly evident in cycloaddition reactions, where the halogen's presence can guide the approach of reactants and affect the stability of intermediates.
One prominent example is the [3+2] cycloaddition reaction. In organocatalytic 1,3-dipolar cycloadditions between ketimines and α,β-unsaturated aldehydes, the substitution pattern on the cinnamaldehyde moiety has a notable impact on reaction rates. Research has shown that when this compound is used as the substrate, a lower reaction rate is observed compared to its 3-chloro and 4-chloro isomers. nih.gov This suggests that the ortho-chloro substituent exerts a combination of steric hindrance and electronic effects that influence the reactivity of the conjugated system.
Further illustrating the halogen's role, chemospecific [3+2] cycloaddition reactions of azomethine ylides with enals have been investigated. These reactions highlight how the halogen atom can drive the reaction towards specific products, such as 1-(halovinyl)-2-aminoethanols. organic-chemistry.org While the broader study focused on various halo-enals, the principles underscore the directing potential of the chlorine atom in this compound in such transformations. organic-chemistry.org The formation of quinoline (B57606) derivatives, a common scaffold in medicinal chemistry, can also be influenced by the halogen's position, often proceeding through domino reactions or intramolecular cyclizations where the 2-halo-substituent is a key reactive site. cinnamic-acid.comniscpr.res.in
Cross-Coupling Reactions and Substitution Chemistry
The carbon-chlorine bond in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Additionally, the electron-withdrawing nature of the chloro and aldehyde groups can activate the aromatic ring for nucleophilic substitution.
Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, has been successfully applied to this compound. In a palladium-catalyzed cascade Heck-Saegusa reaction, this compound was reacted with allyl alcohol to produce the corresponding coupled product. The reaction, catalyzed by Pd(OAc)₂, proceeded with high efficiency. rsc.org
Suzuki-Miyaura Coupling: This reaction pairs organoboron compounds with organic halides. While specific data for this compound is part of broader studies, the Suzuki-Miyaura coupling of β-chloro-cinnamaldehydes with various boronic acids is an established method for synthesizing new enyne derivatives. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst and a base to facilitate the coupling. organic-chemistry.orgtcichemicals.com
Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful Sonogashira coupling of β-chloro-cinnamaldehydes with various substituted acetylenes, catalyzed by a selenated NHC-Pd(II) pincer complex under copper- and amine-free aerobic conditions, yielding a library of novel ferrocene-substituted enyne derivatives. researchgate.net
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org The amidation of substituted β-chlorocinnamaldehydes has been explored, indicating the feasibility of this transformation for synthesizing aryl amines derived from the this compound scaffold. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is activated towards nucleophilic attack by the presence of the electron-withdrawing aldehyde group and the chlorine atom. This allows for the displacement of the chloride by various nucleophiles. cinnamic-acid.com The mechanism typically involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. pressbooks.pubmasterorganicchemistry.com
The table below summarizes the cross-coupling reactions involving this compound and its derivatives.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Yield (%) | Reference |
| Heck Reaction | Allyl alcohol | Pd(OAc)₂ / TBAC / NaHCO₃ | Cinnamyl derivative | 81 | rsc.org |
| Sonogashira Coupling | Substituted Acetylenes | Selenated NHC-Pd(II) complex | Enyne derivative | N/A | researchgate.net |
| Suzuki-Miyaura Coupling | Boronic Acids | Pd-phosphine complexes | Biaryl derivative | N/A | researchgate.netresearchgate.net |
| Buchwald-Hartwig Amination | Amines | Pd-phosphine complexes | Aryl amine derivative | N/A | researchgate.net |
Advanced Characterization and Structural Elucidation of 2 Chlorocinnamaldehyde and Its Derivatives
Spectroscopic Techniques for Structural Analysis
Spectroscopy is a cornerstone in the characterization of organic compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods offer a wealth of information about the structure and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR provide distinct information about the chemical environment of the nuclei.
¹H-NMR Spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For (E)-2-chlorocinnamaldehyde, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals. A doublet for the aldehydic proton (CHO) appears downfield at approximately 9.75 ppm. The vinyl proton (C=CH) resonates as a doublet around 7.90 ppm, and the aromatic protons appear as a multiplet in the range of 7.41-7.66 ppm. rsc.org
¹³C-NMR Spectroscopy reveals the different types of carbon atoms in the molecule. In the ¹³C-NMR spectrum of a related cinnamaldehyde (B126680) derivative, the carbonyl carbon (C=O) typically appears significantly downfield. For instance, in cinnamaldehyde, this peak is observed around 193.7 ppm. The carbons of the double bond (C=C) and the aromatic ring resonate in the region of 127-153 ppm. utah.edu The specific chemical shifts for 2-chlorocinnamaldehyde (B166138) would be influenced by the presence of the chlorine atom.
A detailed analysis of NMR data for cinnamaldehyde derivatives provides a foundation for understanding the spectra of this compound. utah.edu
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Cinnamaldehyde Derivatives This table is based on data for cinnamaldehyde and is illustrative of the expected regions for this compound.
| Nucleus | Functional Group | Chemical Shift (ppm) Range (Illustrative) | Reference |
|---|---|---|---|
| ¹H-NMR | Aldehyde (-CHO) | 9.7 - 10.0 | rsc.org |
| Vinylic (-CH=CH-) | 6.5 - 8.0 | rsc.org | |
| Aromatic (Ar-H) | 7.2 - 7.8 | rsc.org | |
| ¹³C-NMR | Carbonyl (C=O) | ~193 | utah.edu |
| Vinylic (C=C) | 127 - 153 | utah.edu | |
| Aromatic (Ar-C) | 127 - 135 | utah.edu |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For α-chlorocinnamaldehyde, the molecular weight is 166.60 g/mol . nist.gov In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 166, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Gas chromatography-mass spectrometry (GC-MS) analysis of α-chlorocinnamaldehyde shows a top peak at m/z 103 and a second highest peak at m/z 165. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. rsc.org
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.commt.com
IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the carbon-carbon double bond (C=C), and the aromatic ring. The C=O stretching vibration is typically strong and appears in the region of 1650-1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will appear in the 1500-1600 cm⁻¹ region. Aromatic C-H bending vibrations are also observed at lower frequencies. researchgate.net
Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. researchgate.net For this compound, Raman spectroscopy would also be expected to show signals corresponding to the C=O, C=C, and aromatic ring vibrations. americanpharmaceuticalreview.com
Table 2: Key IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | 1650 - 1701 | researchgate.net |
| Alkene (C=C) | Stretching | 1559 - 1650 | researchgate.net |
| Aromatic (C=C) | Stretching | 1500 - 1600 | researchgate.net |
| Aromatic (C-H) | Bending | 716 - 931 | researchgate.net |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. uu.nlmsu.edu It is particularly useful for studying conjugated systems, such as the one present in this compound. The extended conjugation involving the benzene (B151609) ring, the double bond, and the carbonyl group results in absorption in the UV region. The position of the maximum absorbance (λ_max) can be influenced by the solvent and the presence of substituents. technologynetworks.com UV-Vis spectroscopy can be employed in mechanistic studies to monitor the progress of reactions involving this compound by observing changes in the absorption spectrum over time. rsc.orgtdx.cat For instance, the formation of derivatives can lead to a shift in the λ_max, providing kinetic information about the reaction. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov By diffracting a beam of X-rays off a single crystal, a diffraction pattern is produced that can be mathematically analyzed to generate a detailed model of the crystal structure.
For derivatives of this compound, X-ray crystallography can reveal crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. americanpharmaceuticalreview.com The crystal structure of a protein in complex with 2-chloro-cinnamaldehyde has been determined, providing insight into its binding interactions. rcsb.org The study of cinnamalmalononitrile derivatives, which are structurally related to this compound, highlights how chemical substitution can influence crystal packing, which in turn affects properties like photodimerization. chemrxiv.org
Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of chiral compounds.
While this compound itself is not chiral, some of its derivatives can be. If a reaction involving this compound leads to the formation of a chiral product, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used for stereochemical analysis. nih.govmdpi.com ECD measures the difference in absorption of left- and right-circularly polarized UV-Vis light, while VCD measures the difference in absorption of circularly polarized infrared light. These experimental spectra can be compared with theoretically calculated spectra to assign the absolute configuration of the chiral centers. The synthesis of chiral polymers and their use in stabilizing bimetallic nanoclusters has been studied using chiroptical spectroscopy to understand the induced chirality. acs.org
Biological Activities and Mechanistic Studies of 2 Chlorocinnamaldehyde Analogs
Antimicrobial Research Pathways
The antimicrobial properties of 2-chlorocinnamaldehyde (B166138) and related compounds have been a primary focus of scientific inquiry. Studies have explored their efficacy against a wide range of pathogenic bacteria and fungi, aiming to elucidate the structural features that govern their activity and their specific modes of action.
Analogs of this compound have demonstrated notable antibacterial effects, operating through several distinct mechanisms that compromise bacterial viability and virulence.
A key antibacterial mechanism of cinnamaldehyde (B126680) derivatives involves the disruption of the bacterial cell membrane. maynoothuniversity.ieresearchgate.net This action compromises the membrane's integrity, leading to the leakage of essential intracellular components such as proteins and nucleic acids. maynoothuniversity.ie The release of these constituents is a clear indicator of membrane damage. Studies on analogs like 4-chlorocinnamaldehyde (B90052) have shown they can downregulate genes associated with membrane integrity, such as fadL and nusA, in bacteria like Vibrio parahaemolyticus. nih.gov While some findings suggest that membrane disruption may not be the sole mechanism of action, evidence points to a significant increase in cell permeabilization. maynoothuniversity.iemaynoothuniversity.ie The planar structure of halocinnamaldehydes is believed to contribute to their ability to interact with and disrupt the cell membrane. nih.govrsc.org
Cinnamaldehyde analogs, including 4-chlorocinnamaldehyde, are potent inhibitors of bacterial biofilm formation, a critical virulence factor in many pathogenic bacteria. nih.govbohrium.comfrontiersin.org These compounds can prevent the initial adhesion of bacteria to surfaces, a crucial first step in biofilm development. nih.govbohrium.com The mechanism for this involves a dose-dependent inhibition of cell surface hydrophobicity, fimbriae production, and flagella-driven motility phenotypes like swimming and swarming. nih.govbohrium.comfrontiersin.org For instance, 4-chlorocinnamaldehyde has been shown to significantly inhibit biofilm formation in Agrobacterium tumefaciens and Vibrio parahaemolyticus. nih.govfrontiersin.orgnih.gov At a molecular level, these analogs can downregulate the expression of genes related to quorum sensing (QS) and biofilm formation, such as aphA, cpsA, luxS, and opaR in Vibrio species. nih.gov
Table 1: Inhibitory Effects of Cinnamaldehyde Analogs on Bacterial Biofilm Formation
| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 100 µg/mL | 98.9% | nih.gov |
| 4-Chlorocinnamaldehyde | Agrobacterium tumefaciens | 200 µg/mL | Significant Inhibition | frontiersin.orgnih.gov |
| 4-Nitrocinnamaldehyde (B167888) | Vibrio parahaemolyticus | 100 µg/mL | 98.7% | nih.gov |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 100 µg/mL | 99.6% | nih.gov |
| trans-Cinnamaldehyde | Agrobacterium tumefaciens | ≥150 µg/mL | Significant Inhibition | frontiersin.org |
This compound and its analogs interact with essential microbial macromolecules, disrupting vital cellular processes. A primary target is the FtsZ protein, which is fundamental to bacterial cell division. maynoothuniversity.ienih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the bacterial midcell, preventing cell division and leading to the formation of elongated, filamentous cells. maynoothuniversity.ienih.gov This effect has been observed in Acinetobacter baumannii treated with cinnamaldehyde analogs. nih.gov Furthermore, these compounds can interfere with quorum sensing by targeting regulatory proteins like LuxR, thereby decreasing its ability to bind to promoter DNA. plos.org Studies have also shown that this compound can act as a mutagen in bacteria such as Salmonella typhimurium and Escherichia coli, inducing frameshift mutations, which points to a direct interaction with nucleic acids. nih.gov
Derivatives of cinnamaldehyde exhibit significant antifungal activity, with substitutions on the phenyl ring playing a crucial role in their potency. The introduction of a chlorine atom at the C-2 position, as in this compound, has been shown to enhance antifungal effects compared to the parent compound. koreascience.kryakhak.org
Research has demonstrated the efficacy of this compound against clinically relevant fungi, including fluconazole-resistant strains of Candida albicans. yuntsg.comnih.gov In vitro studies have established its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), confirming its fungicidal action. yuntsg.com For example, against C. albicans, this compound exhibited an MIC of 25 μg/mL and an MFC of 50 μg/mL. yuntsg.com
The antifungal mode of action involves several mechanisms. Like their antibacterial effects, these compounds inhibit biofilm formation, particularly at higher concentrations (e.g., 8 and 16 times the MIC). yuntsg.comnih.gov While they may not completely eradicate established biofilms, they are effective at killing the fungal cells within the biofilm matrix. yuntsg.comnih.gov Additionally, cinnamaldehyde analogs inhibit the morphological transition from yeast to hyphal form in C. albicans, a key virulence factor. yuntsg.comfrontiersin.org
Table 2: Antifungal Activity of this compound and Analogs against Candida albicans
| Compound | Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| This compound | C. albicans (Fluconazole-resistant) | 25 | 50 | yuntsg.com |
| 4-Chlorocinnamaldehyde | C. albicans (Fluconazole-resistant) | 25 | 50 | yuntsg.com |
| Cinnamaldehyde | C. albicans (Fluconazole-resistant) | 100 | 200 | yuntsg.com |
| Fluconazole | C. albicans (Fluconazole-resistant) | 200 | >500 | yuntsg.com |
| α-Bromocinnamaldehyde | Dermatomycosis Fungi | 0.61 - 9.76 | Not Reported | koreascience.kr |
Antibacterial Action and Mechanisms
Inhibition of Biofilm Formation Mechanisms
Antienzyme Activity Investigations
Beyond direct antimicrobial action, this compound and its analogs have been investigated for their ability to inhibit specific enzymes. This antienzyme activity presents another avenue for their potential therapeutic application.
One notable target is farnesyl protein transferase (FPTase), an enzyme involved in cellular signaling pathways that can be dysregulated in abnormal cell division. koreascience.kr Studies synthesizing various cinnamaldehyde derivatives found that ortho-substituted compounds on the phenyl ring were more active than meta- or para-substituted ones. koreascience.kr Among these, this compound demonstrated the highest inhibitory activity against FPTase, with a reported pI50 value of 4.45. koreascience.kr
Another area of investigation is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and food browning. researchgate.netnih.gov Alpha-substituted cinnamaldehyde derivatives, such as α-chlorocinnamaldehyde, have been shown to be reversible inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov Molecular docking studies suggest these inhibitors interact with amino acid residues in the enzyme's active site rather than the copper ions. nih.gov
Table 3: Antienzyme Activity of this compound and Related Analogs
| Enzyme | Inhibitor | Inhibition Value | Reference |
| Farnesyl Protein Transferase (FPTase) | This compound | pI50 = 4.45 | koreascience.kr |
| Mushroom Tyrosinase (monophenolase) | α-Chlorocinnamaldehyde | IC50 = 0.140 mM | nih.gov |
| Mushroom Tyrosinase (diphenolase) | α-Chlorocinnamaldehyde | IC50 = 0.110 mM | nih.gov |
| Mushroom Tyrosinase (monophenolase) | α-Bromocinnamaldehyde | IC50 = 0.075 mM | nih.gov |
| Mushroom Tyrosinase (diphenolase) | α-Bromocinnamaldehyde | IC50 = 0.049 mM | nih.gov |
Laccase Inhibition and Fungicidal Mode of Action
Laccase, a multi-copper oxidase, has emerged as a promising target for the development of novel fungicides. acs.orgresearchgate.net Cinnamaldehyde derivatives have been investigated for their ability to inhibit this enzyme and exert fungicidal effects.
4-chlorocinnamaldehyde thiosemicarbazide (B42300) (PMDD-5Y) was identified as a lead compound with laccase inhibitory activity. acs.orgresearchgate.net This has spurred the design and synthesis of new derivatives. For example, a series of sulfonyl hydrazide derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) scaffold were developed based on the structure of PMDD-5Y. acs.org Some of these new compounds showed enhanced antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum. acs.org
Molecular docking studies have been used to investigate the binding modes of these inhibitors with laccase. acs.org These studies help in understanding the structural features required for potent laccase inhibition and guide the development of more effective fungicides. acs.org The fungicidal action of these compounds is linked to their ability to inhibit laccase, an enzyme often crucial for fungal pathogenesis and development. researchgate.net
Antioxidant Activity and Related Mechanistic Pathways
Cinnamaldehyde and its analogs possess antioxidant properties, which are often attributed to their phenolic nature. mdpi.com These compounds can scavenge reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, thereby mitigating oxidative stress. mdpi.com
The antioxidant mechanisms can involve direct radical scavenging or the modulation of cellular antioxidant defense systems. For instance, some cinnamaldehyde derivatives have been shown to induce the expression of antioxidant genes like superoxide dismutase-4 (SOD-4) and glutathione (B108866) S-transferase-4 (GST-4). mdpi.com This suggests that their antioxidant effects are not solely due to direct chemical reactions but also involve the upregulation of endogenous antioxidant enzymes. The ability to chelate metal ions that catalyze the formation of free radicals is another proposed mechanism for the antioxidant activity of these compounds. specialtycoffee.id
Anti-inflammatory Properties and Signaling Pathway Modulation
The anti-inflammatory effects of this compound analogs are linked to their ability to modulate key inflammatory signaling pathways. Chronic inflammation often involves the activation of Toll-like receptors (TLRs), such as TLR2 and TLR4, which trigger downstream signaling cascades leading to the production of pro-inflammatory cytokines. rsc.org
Cinnamaldehyde and its derivatives have been shown to suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. rsc.org This suppression is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. rsc.orgresearchgate.net
Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) pathway. mdpi.com For example, 4-chlorocinnamaldehyde has been found to reduce the phosphorylation of p38, ERK, and JNK, which are key components of the MAPK cascade. mdpi.com By inhibiting these signaling pathways, cinnamaldehyde analogs can effectively dampen the inflammatory response. Some studies have also pointed to the inhibition of the MEK1/2-ERK1/2 signaling pathway as a mechanism for the anti-inflammatory actions of these compounds. scispace.com
Research into Pesticidal and Insecticidal Effects
Research has explored the potential of cinnamaldehyde and its derivatives as pesticides and insecticides. epa.gov For example, trans-cinnamaldehyde has demonstrated contact toxicity against the red flour beetle, Tribolium castaneum. nih.gov
The mode of action for their insecticidal effects can be multifaceted. Studies have shown that these compounds can inhibit key enzymes in insects, such as adenosine (B11128) triphosphatases (ATPases) and acetylcholinesterase (AChE). nih.gov Inhibition of these enzymes can disrupt vital physiological processes, leading to toxicity. Additionally, some cinnamaldehyde derivatives have shown repellent effects against certain insect species. nih.gov The development of seed coatings containing compounds like 4-chlorocinnamaldehyde thiosemicarbazone highlights their potential application in agriculture for pest control. google.com
Evaluation of Efficacy against Agricultural Pests
Analogs of this compound have demonstrated significant efficacy against a range of agricultural pests, including pathogenic bacteria and fungi. Research has highlighted the potent antibacterial and antivirulence activities of derivatives such as 4-chlorocinnamaldehyde, 4-bromocinnamaldehyde, and 4-nitrocinnamaldehyde against Vibrio parahaemolyticus, a major foodborne pathogen. nih.gov These compounds were found to suppress the virulence factors of this pathogen. nih.gov
In studies targeting the plant pathogen Agrobacterium tumefaciens, which causes crown gall disease, several trans-cinnamaldehyde derivatives were investigated. Among them, 4-nitro-cinnamaldehyde, 4-chloro-cinnamaldehyde, and 4-fluoro-cinnamaldehyde showed potent antibiofilm effects. researchgate.net Notably, 4-chloro-cinnamaldehyde completely inhibited biofilm formation at a concentration of 200 μg/ml. researchgate.net The minimum inhibitory concentrations (MICs) for 4-nitro-cinnamaldehyde, 4-fluoro-cinnamaldehyde, and 4-chloro-cinnamaldehyde were determined to be 100, 200, and 200 μg/ml, respectively. researchgate.net
Furthermore, the antifungal properties of these analogs have been explored. For instance, 2-bromo- and this compound have been reported to inhibit the growth of various fungal species. researchgate.net Cinnamaldehyde and its derivatives are also recognized for their activity against wood-decaying fungi. tandfonline.com
The nematicidal potential of cinnamaldehyde analogs has also been a subject of study. Research has shown that 4-chloro-cinnamaldehyde exhibits anthelmintic properties against the nematode Caenorhabditis elegans at a concentration of 20 μg/mL. acs.org
Table 1: Efficacy of this compound Analogs Against Agricultural Pests
| Compound/Analog | Target Pest | Observed Effect | Reference |
|---|---|---|---|
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | Antibacterial and antivirulence activities | nih.gov |
| 4-Chlorocinnamaldehyde | Agrobacterium tumefaciens | MIC of 200 μg/ml; completely inhibited biofilm formation at 200 μg/ml | researchgate.net |
| This compound | Various fungal species | Antifungal activity | researchgate.net |
| 4-Chlorocinnamaldehyde | Caenorhabditis elegans | Anthelmintic property at 20 μg/mL | acs.org |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | Antibacterial and antivirulence activities | nih.gov |
| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | Antibacterial and antivirulence activities | nih.gov |
| 4-Nitrocinnamaldehyde | Agrobacterium tumefaciens | MIC of 100 μg/ml; potent antibiofilm effects | researchgate.net |
| 4-Fluoro-cinnamaldehyde | Agrobacterium tumefaciens | MIC of 200 μg/ml; potent antibiofilm effects | researchgate.net |
Investigation of Mechanism of Action (e.g., Target Enzyme Inhibition)
In Vibrio parahaemolyticus, analogs such as 4-chlorocinnamaldehyde have been found to downregulate the expression of genes related to QS and biofilm formation (aphA, cpsA, luxS, and opaR), virulence (fliA, tdh, and vopS), and membrane integrity (fadL and nusA). nih.gov This indicates a broad impact on the pathogen's ability to cause infection.
Enzyme inhibition is another key mechanism. For example, 4-chlorocinnamaldehyde has been identified as a reversible competitive inhibitor of mushroom tyrosinase, with an inhibition constant (KI) of 0.17 mM. biomolther.org Tyrosinase is a crucial enzyme in melanin biosynthesis and the browning of fruits and vegetables.
Exploratory Research in Other Biological Contexts
Anti-proliferative Activity Studies
The anti-proliferative potential of this compound analogs has been investigated in the context of cancer research. One study focused on (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), a retinoid-derived molecule, and its analogs. nih.gov 3-Cl-AHPC was found to be a potent inhibitor of cell proliferation and an effective inducer of apoptosis in various cancer cell lines, including KG-1 acute myeloid leukemia, MDA-MB-231 breast cancer, H292 lung cancer, and DU-145 prostate cancer cells. nih.gov Other analogs, such as those with tetrazole and thiazolidine-2,4-dione functionalities, showed more modest inhibitory effects on KG-1 cell proliferation. nih.gov
Another study reported that two bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, which can be considered structurally related to cinnamaldehyde derivatives, exhibited moderate antiproliferative activity. iimmun.ru
Table 2: Anti-proliferative Activity of Selected this compound Analogs
| Compound/Analog | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | KG-1 (Acute Myeloid Leukemia) | Potent inhibitor of cell proliferation and inducer of apoptosis | nih.gov |
| (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | MDA-MB-231 (Breast Cancer) | Potent inhibitor of cell proliferation and inducer of apoptosis | nih.gov |
| (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | H292 (Lung Cancer) | Potent inhibitor of cell proliferation and inducer of apoptosis | nih.gov |
| (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | DU-145 (Prostate Cancer) | Potent inhibitor of cell proliferation and inducer of apoptosis | nih.gov |
| 4-[3′-(1-Adamantyl)-4′-hydroxyphenyl]-3-chlorophenyltetrazole | KG-1 (Acute Myeloid Leukemia) | Modest inhibitor of proliferation | nih.gov |
| 5-{4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorobenzylidene}thiazolidine-2,4-dione | KG-1 (Acute Myeloid Leukemia) | Modest inhibitor of proliferation | nih.gov |
| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Not specified | Moderate antiproliferative activity | iimmun.ru |
Antiviral Activity Research
Research into the antiviral properties of this compound analogs has yielded promising results, particularly against Coxsackievirus B3 (CVB3), a causative agent of viral myocarditis. In one study, five cinnamaldehyde derivatives were synthesized and evaluated for their antiviral effects: 4-methylcinnamaldehyde, 4-chlorocinnamaldehyde, 4-methoxycinnamaldehyde, α-bromo-4-methylcinnamaldehyde, and α-bromo-4-chlorocinnamaldehyde. iimmun.ru
The study found that 4-chlorocinnamaldehyde inhibited the replication of CVB3 in neonatal rat cardiomyocytes in a concentration-dependent manner. More potent activity was observed with the brominated derivatives. Specifically, α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde inhibited CVB3 in HeLa cells with half-maximal inhibitory concentration (IC50) values of 11.38 ± 2.22 μM and 2.12 ± 0.37 μM, respectively. iimmun.ru These brominated compounds also demonstrated potent anti-inflammatory effects in CVB3-infected cardiomyocytes. iimmun.ru Another report mentions α-bromo-4-chlorocinnamaldehyde (BCC) as a host factor-targeting drug with activity against CVB3.
General antiviral activity for cinnamaldehyde analogs has also been noted in broader reviews of their biological functions. acs.orgbiomolther.org
Table 3: Antiviral Activity of this compound Analogs against Coxsackievirus B3 (CVB3)
| Compound/Analog | Cell Line | Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| 4-Chlorocinnamaldehyde | Neonatal rat cardiomyocytes | Inhibited CVB3 replication | Not specified | |
| α-Bromo-4-methylcinnamaldehyde | HeLa cells | Inhibited CVB3 | 11.38 ± 2.22 | iimmun.ru |
| α-Bromo-4-chlorocinnamaldehyde | HeLa cells | Inhibited CVB3 | 2.12 ± 0.37 | iimmun.ru |
Computational Chemistry and Cheminformatics in 2 Chlorocinnamaldehyde Research
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of 2-chlorocinnamaldehyde (B166138). These calculations provide a detailed understanding of the molecule's structure, reactivity, and energetic landscape.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound, characterized by the distribution of electrons within the molecule, is a key determinant of its chemical reactivity. The presence of an α,β-unsaturated aldehyde system and a chlorine-substituted aromatic ring creates a unique electronic environment. nih.gov The aldehyde group and the double bond are electron-withdrawing, which polarizes the molecule and makes the β-carbon susceptible to nucleophilic attack through a Michael-type addition. nih.govcinnamic-acid.com
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute various electronic properties that help predict reactivity. nih.govacs.org These properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how this compound will interact with other molecules. umich.edu
Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and predict sites of interaction.
Studies have shown that the introduction of electron-withdrawing groups, like the chlorine atom in this compound, can enhance the reactivity of the aldehyde group. google.com This increased reactivity is a significant factor in its observed biological activities. google.com
Conformational Analysis and Energetics
This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. nih.gov Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target's binding site.
Computational methods can systematically explore the conformational space of this compound to determine the relative energies of different conformers. chemrxiv.org These studies have revealed that the planar conformation is generally favored, which maximizes the conjugation of the π-electron system across the aromatic ring, the double bond, and the carbonyl group. mdpi.com The energetic cost of deviating from this planar structure can also be calculated, providing a measure of the molecule's conformational flexibility.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)
The biological effects of this compound are mediated by its interactions with biological macromolecules. Quantum chemical calculations are instrumental in characterizing the nature and strength of these non-covalent interactions.
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. nih.govlibretexts.org Computational studies can model and quantify the strength of these hydrogen bonds with amino acid residues in a protein's active site. orientjchem.org Even though chlorine is highly electronegative, it is generally not considered to form strong hydrogen bonds. libretexts.org
π-Stacking: The aromatic phenyl ring of this compound can participate in π-stacking interactions with aromatic residues of proteins, such as phenylalanine, tyrosine, and tryptophan. nih.govsemanticscholar.org These interactions, driven by a combination of electrostatic and dispersion forces, are important for the stable binding of the molecule to its target. arxiv.org Computational models can predict the preferred geometries and interaction energies of these π-stacked complexes. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of how this compound interacts with biological systems over time. These techniques bridge the gap between the static information from quantum chemical calculations and the dynamic reality of biological processes. numberanalytics.comiaanalysis.com
Ligand-Protein Docking for Biological Target Elucidation
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand), such as this compound, to a larger molecule (receptor), typically a protein. iaanalysis.comekb.eg This method is crucial for identifying potential biological targets and understanding the molecular basis of the compound's activity. sib.swisslabshare.cn
In a typical docking study, the three-dimensional structure of a target protein is used as a template. This compound is then computationally "docked" into the protein's active site, and various possible binding poses are evaluated using a scoring function that estimates the binding affinity. google.comekb.eg
For instance, molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with enzymes like tyrosinase and laccase. nih.govnih.gov These studies have shown that the compound can fit into the active site and interact with key amino acid residues, providing a rationale for its observed inhibitory effects. nih.govnih.gov The docking results can highlight the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com
Table of Docking Studies for this compound and Analogs:
| Target Protein | Key Findings from Docking Studies | Reference |
|---|---|---|
| Tyrosinase | α-Chlorocinnamaldehyde was shown to interact with amino acid residues in the active site center, but not directly with the copper ions. This interaction is believed to be responsible for its inhibitory activity. | nih.gov |
| CYP2A6 | In silico screening using molecular modeling prioritized α-chlorocinnamaldehyde as a potent inhibitor based on its estimated binding affinity. | google.com |
| Laccase | Molecular docking was used to study the binding mode of a derivative of 4-chlorocinnamaldehyde (B90052) thiosemicarbazide (B42300), revealing interactions that explain its inhibitory effect. | nih.gov |
| UCF1 and YWP1 (from Candida albicans) | Molecular docking simulations revealed the molecular interactions between cinnamaldehyde (B126680) analogs and these proteins, supporting their role in the observed antibiofilm activity. | nih.govfrontiersin.org |
Simulation of Molecular Interactions in Biological Systems
Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the interactions between this compound and its biological targets. numberanalytics.com Unlike the static picture from docking, MD simulations track the movements of all atoms in the system over time, typically on the nanosecond to microsecond scale. dovepress.comnih.gov
An MD simulation starts with the docked complex of this compound and its target protein immersed in a simulated aqueous environment. dovepress.com The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps. numberanalytics.com
These simulations can reveal:
The stability of the binding pose: MD can assess whether the initial binding pose predicted by docking is stable over time. ekb.eg
Conformational changes: Both the ligand and the protein can change their conformations upon binding, and MD simulations can capture these dynamic adjustments.
The role of water molecules: Water molecules in the active site can play a crucial role in mediating ligand-protein interactions, which can be explicitly modeled in MD simulations.
Binding free energies: Advanced computational methods, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be applied to MD trajectories to provide more accurate estimates of the binding free energy. dovepress.com
While specific MD simulation studies focused solely on this compound are not extensively documented in the provided search results, the methodology is widely applied to similar cinnamaldehyde derivatives to understand their interactions with biological systems. koreascience.kr For example, simulations of related compounds have been used to analyze the movements of pharmacophoric sites and understand structure-activity relationships. koreascience.kr
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the activity of a molecule is directly related to its structural features. fiveable.me By identifying key structural properties, known as molecular descriptors, QSAR models can be developed to predict the activity of new or untested compounds. fiveable.me These models are valuable tools in medicinal chemistry and materials science for guiding the design of more potent and selective molecules. fiveable.memdpi.com
Development of Predictive Models for Biological Activity
In the research of this compound and its related analogs, QSAR models have been instrumental in predicting their biological activities, particularly their antimicrobial properties. Scientists have developed various statistical models to correlate the structural features of cinnamaldehyde derivatives with their efficacy against different microorganisms, such as bacteria and fungi. mdpi.commdpi.com
The primary method used for developing these predictive models is often Best Multiple Linear Regression (BMLR). mdpi.comresearchgate.net This statistical technique generates a linear equation that links the biological activity (e.g., antifungal or antibacterial rate) to a set of calculated molecular descriptors. ncsu.edu The process involves optimizing the geometry of the molecules using computational methods, calculating a wide array of descriptors, and then selecting the most relevant ones to build a statistically robust model. ncsu.edu
The reliability and predictive power of these QSAR models are evaluated using several statistical parameters. Key indicators include the correlation coefficient (R²), the F-test value (F), and the square of the standard deviation (s²). mdpi.commdpi.com An R² value close to 1.0 indicates a strong correlation between the predicted and experimental activities. mdpi.com The models are further validated through internal and external validation techniques to ensure their stability and predictability for new compounds. mdpi.comncsu.edu
Research has successfully established QSAR models for cinnamaldehyde derivatives against various organisms. For instance, models have been developed for antibacterial activity against Escherichia coli and Staphylococcus aureus mdpi.com, as well as for antifungal activity against wood-decaying fungi like Trametes versicolor and Gloeophyllum trabeum. mdpi.comresearchgate.net In one study, p-chloro cinnamaldehyde demonstrated the highest antifungal activity among 18 cinnamaldehyde derivatives tested against Aspergillus niger and Penicillium citrinum. ncsu.edu The developed models showed high correlation coefficients, confirming their strong predictive capability. mdpi.comncsu.edu
| Target Organism | Model Type | Correlation Coefficient (R²) | F-value | Standard Deviation Squared (s²) | Reference |
| Escherichia coli | BMLR | 0.9354 | 57.96 | 0.0020 | mdpi.com |
| Staphylococcus aureus | BMLR | 0.8946 | 33.94 | 0.0043 | mdpi.com |
| Trametes versicolor | BMLR | 0.910 | 35.32 | 0.0093 | mdpi.com |
| Gloeophyllum trabeum | BMLR | 0.926 | 43.95 | 0.0049 | mdpi.com |
| Aspergillus niger | BMLR | 0.9452 | 56.10 | 0.0045 | ncsu.edu |
| Penicillium citrinum | BMLR | 0.9181 | 36.41 | 0.0062 | ncsu.edu |
| This table presents statistical data from various QSAR models developed for cinnamaldehyde derivatives, demonstrating their predictive accuracy against different microorganisms. |
Identification of Key Structural Descriptors for Activity
A critical aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. mdpi.com These descriptors are numerical values that quantify different aspects of a molecule's structure, including its physicochemical, electronic, steric, and topological properties. fiveable.menih.gov
In the context of this compound and related compounds, research has identified several key descriptors that are crucial for their antimicrobial activity. These are often categorized as electrostatic, quantum-chemical, and thermodynamic descriptors. ncsu.edunih.gov For example, studies on the antibacterial activity of cinnamaldehyde-amino acid Schiff bases found that the polarity parameter divided by the square distance and the minimum atomic state energy for a hydrogen atom were significant factors. mdpi.com
For antifungal activity, descriptors related to molecular surface area and charge distribution have proven important. In a QSAR model against Penicillium citrinum, the total charge-weighted partial negatively charged molecular surface area (PNSA-2) was identified as a statistically significant descriptor. ncsu.edu Similarly, models against wood-decaying fungi have highlighted the importance of descriptors such as the maximum partial charge for a hydrogen atom and the minimum bond order of a C-H bond. mdpi.com The identification of these descriptors provides valuable insights into the mechanism of action, suggesting that properties like charge distribution and the ability to form hydrogen bonds are vital for the molecule's interaction with its biological target.
| Descriptor Type | Specific Descriptor Example | Correlated Biological Activity | Reference |
| Polarity/Electrostatic | Polarity parameter/square distance | Antibacterial (E. coli) | mdpi.com |
| Quantum-Chemical | Minimum atomic state energy for an H atom | Antibacterial (E. coli, S. aureus) | mdpi.com |
| Quantum-Chemical | Max 1-electron react. index for a C atom | Antifungal (T. versicolor) | mdpi.com |
| Electrostatic | Max partial charge for an H atom (d1) | Antifungal (G. trabeum) | mdpi.com |
| Electrostatic | Fractional PNSA-2 (PNSA-2/TMSA d5) | Antifungal (P. citrinum) | ncsu.edu |
| Quantum-Chemical | Max electrophilicity index of a C atom | Antifungal (A. niger) | ncsu.edu |
| This table outlines key structural descriptors identified in QSAR studies of cinnamaldehyde derivatives and their associated biological activities. |
In Silico Screening and Drug Discovery Methodologies
In silico screening, also known as virtual screening (VS), is a computational technique that has become a cornerstone of modern drug discovery. mdpi.comintimal.edu.my It involves the use of computer models to evaluate large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. mdpi.com This approach significantly accelerates the initial phases of drug discovery by filtering vast virtual libraries down to a manageable number of promising candidates for further experimental testing. mdpi.comintimal.edu.my
Methodologies for virtual screening are broadly classified into two main categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com SBVS, or target-based VS, relies on the known 3D structure of the biological target. It uses molecular docking simulations to predict the binding orientation and affinity of different molecules within the target's active site. mdpi.com
In contrast, LBVS is employed when the 3D structure of the target is unknown. This approach uses a set of molecules with known activity (ligands) to identify new compounds with similar properties. mdpi.com The QSAR models developed for this compound and its derivatives are a prime example of an LBVS methodology. mdpi.com By establishing a clear relationship between structural descriptors and biological activity, these models can be used to screen virtual libraries and predict the activity of novel, structurally similar compounds without the need for immediate synthesis and testing. mdpi.commdpi.com Other LBVS methods include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for biological activity, and similarity searching, which finds molecules with structural or physicochemical similarity to known active compounds. kitasato-u.ac.jp The integration of machine learning and deep learning algorithms is further enhancing the predictive power and efficiency of these screening methods. mdpi.comintimal.edu.my
Crystal Structure Prediction and Analysis
Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the arrangement of molecules in a crystal lattice, starting from only the 2D chemical structure of a single molecule. unica.itsoton.ac.uk This is a critical task in pharmaceutical and materials science, as the specific crystal packing, or polymorph, can profoundly influence a compound's physical properties, including its stability, solubility, and bioavailability. soton.ac.uk
The process of CSP involves two main steps: generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energy to identify the most stable structures. soton.ac.uk The initial generation of structures explores various possible space groups and molecular conformations. Subsequently, the energies of these hypothetical structures are calculated, typically using force fields for an initial ranking, followed by more accurate but computationally intensive methods like dispersion-corrected density functional theory (DFT) for refinement. soton.ac.uk
The accuracy and reliability of CSP methods are continuously benchmarked through community-wide blind tests, where participants predict the crystal structures of molecules whose structures have been determined experimentally but not yet published. unica.itcam.ac.uk These tests have shown significant progress in predicting the structures of small, rigid organic molecules. cam.ac.uk However, challenges remain, especially for flexible molecules or those that exhibit crystallographic disorder. unica.it
For derivatives of this compound, computational studies combined with experimental X-ray diffraction analysis are crucial for understanding their solid-state properties. For example, the crystal structure of a Schiff base derived from α-chlorocinnamaldehyde was stabilized by intermolecular hydrogen bonds. researchgate.net Computational modeling of related cinnamalmalononitrile compounds has revealed the complexity of predicting crystal packing, showing that simple steric and electrostatic considerations are often insufficient. chemrxiv.org The final crystal form is often the result of a delicate balance between interactions within a molecular pair and interactions of that pair with the surrounding crystal lattice. chemrxiv.org These computational analyses are vital for rationalizing observed polymorphs and guiding the synthesis of materials with desired solid-state properties. soton.ac.ukchemrxiv.org
Applications in Advanced Organic Materials and Chemical Synthesis
Role as a Building Block in Complex Organic Synthesis
2-Chlorocinnamaldehyde (B166138) is a versatile chemical intermediate utilized in the synthesis of a variety of complex organic molecules. chemrxiv.orgsmolecule.comlookchem.com Its structure, featuring an aldehyde group, a carbon-carbon double bond, and a chlorinated phenyl ring, provides multiple reactive sites for constructing larger molecular frameworks. lookchem.comresearchgate.netsigmaaldrich.com This reactivity makes it a valuable building block for creating new chemical products and for research into novel compounds. lookchem.com
A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. One notable example is its use in producing multi-substituted pyrazoles. globalresearchonline.net In a potassium carbonate-mediated [3+2] cycloaddition reaction, this compound reacts with in situ generated nitrile imines under mild, room-temperature conditions to yield 1,3,4,5-tetrasubstituted pyrazoles. nih.gov This method is valued for its operational simplicity and good functional group tolerance.
Another key synthetic application is in the construction of spirooxindoles, a class of compounds with significant biological activity. oregonstate.edunih.gov this compound serves as a dipolarophile in organocatalytic 1,3-dipolar cycloaddition reactions. For instance, in a reaction with an azomethine ylide generated from isatin (B1672199) and trifluoroethylamine, it yields a CF3-containing spiro[pyrrolidin-3,2'-oxindole] with four contiguous stereogenic centers. This specific reaction proceeds with a high yield, demonstrating the utility of this compound in creating stereochemically complex molecules. Research has also shown that the position of the chloro-substituent on the cinnamaldehyde (B126680) ring influences reaction rates, with this compound exhibiting a lower reaction rate in certain cycloadditions compared to its 3-chloro and 4-chloro isomers.
Table 1: Examples of this compound in Cycloaddition Reactions
| Reaction Type | Reactants | Product Class | Key Findings | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | This compound, Hydrazonoyl chloride (forms nitrile imine) | Multi-substituted pyrazoles | Reaction proceeds under mild conditions with potassium carbonate as a mediator. | nih.gov |
| 1,3-Dipolar Cycloaddition | This compound, Isatin-derived ketimine | Spiro[pyrrolidin-3,2'-oxindole] | Produces compounds with four contiguous stereogenic centers in high yield (89%). |
Potential in Material Science and Photomechanical Systems
The unique photochemical properties of cinnamaldehyde derivatives have positioned them as promising candidates for the development of advanced materials, particularly photoresponsive and photomechanical systems. researchgate.netrsc.org These materials can convert light energy directly into mechanical work, making them suitable for applications such as actuators, molecular machines, and smart devices. mdpi.commdpi.com
Photocycloaddition Reactions and Crystal Engineering
At the heart of many photomechanical systems based on cinnamaldehyde derivatives is the [2+2] photocycloaddition reaction. chemrxiv.orgacs.orgnih.gov In the solid state, molecules can be precisely arranged within a crystal lattice. This ordered arrangement, governed by the principles of crystal engineering, allows for a topochemical reaction where the photodimerization of adjacent molecules occurs with minimal atomic movement. chemrxiv.orgacs.org The result is the formation of a cyclobutane (B1203170) ring, which induces significant strain and structural change within the crystal, leading to macroscopic mechanical effects. researchgate.netacs.org
The success of this process is highly dependent on the crystal packing motif. Two common arrangements for cinnamic derivatives are head-to-head (HH) and head-to-tail (HT). chemrxiv.org Research has shown that the [2+2] photodimerization is predominantly observed in crystals with the HT packing motif. chemrxiv.org The choice between HH and HT packing is determined by a delicate balance of intermolecular forces. Computational studies indicate that while HT packing is favored by interactions within the monomer pair, stronger interactions between the pair and the surrounding lattice can favor the HH motif, which in turn inhibits the photodimerization reaction. chemrxiv.org The strategic use of chemical substitution, such as halogenation, is a key tool in crystal engineering to control these packing arrangements and thus tune the photoreactivity of the material. chemrxiv.orgacs.orgresearchgate.net
Table 2: Crystal Packing and Photoreactivity
| Packing Motif | Description | Photoreactivity ([2+2] Cycloaddition) | Reference |
|---|---|---|---|
| Head-to-Head (HH) | Phenyl rings of adjacent molecules are on the same side of the stack. | Generally inhibited. | chemrxiv.org |
| Head-to-Tail (HT) | Phenyl rings of adjacent molecules are on opposite sides of the stack. | Reactive; allows for photodimerization. | chemrxiv.org |
Development of Photoresponsive Molecular Crystals
Photoresponsive molecular crystals are crystalline materials designed to undergo a shape change or mechanical motion when exposed to light. mdpi.com This response is triggered by a photochemical reaction within the crystal, such as the [2+2] photocycloaddition of olefins. researchgate.netacs.org The development of these "smart" materials is an active area of research, with a focus on designing molecules and controlling their crystallization to achieve desired mechanical outcomes like bending, twisting, or shattering. mdpi.com
Chemical substitution on the core molecule is a critical strategy for engineering these properties. Studies on cinnamalmalononitrile (CM) derivatives have demonstrated that modifying the phenyl ring can dictate the crystal packing and, consequently, the photomechanical behavior. chemrxiv.org For instance, research indicates that placing a strong electron-withdrawing group at the 3-position of the phenyl ring is a promising strategy for achieving the reactive HT polymorph necessary for a photosalient (jumping crystal) effect. chemrxiv.org While specific studies focusing solely on this compound in this application are emerging, the principles established with its isomers, such as 3-chloro and 4-chloro derivatives, provide a strong foundation. chemrxiv.orgacs.org By understanding how the position of the chlorine atom influences intermolecular interactions and crystal packing, researchers can develop new design principles to create novel photoresponsive molecular crystals based on this compound for advanced applications. chemrxiv.org
Future Research Directions and Translational Perspectives for 2 Chlorocinnamaldehyde
Development of Novel Synthetic Routes and Catalysts
The synthesis of 2-chlorocinnamaldehyde (B166138), a valuable intermediate in the production of pharmaceuticals and agrochemicals, is an active area of research. ontosight.ai Current methods include the chlorination of cinnamaldehyde (B126680) and the reaction of 2-chlorobenzaldehyde (B119727) with acetylene (B1199291) derivatives. ontosight.ai However, there is a continuous drive to develop more efficient, environmentally friendly, and cost-effective synthetic strategies.
Future research is expected to focus on the development of novel catalysts to improve reaction yields and selectivity. For instance, metal-free catalysts like p-toluenesulfonic acid (PTSA) have shown promise in the synthesis of related compounds, suggesting their potential application for this compound synthesis. preprints.orgresearchgate.net The multitasking nature of such catalysts, which can facilitate multiple reaction steps in a one-pot synthesis, is particularly attractive for streamlining production processes. preprints.org
Furthermore, the exploration of microwave-assisted synthesis presents a promising avenue for accelerating reaction rates and improving yields of this compound and its derivatives. scispace.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of this key intermediate. scispace.com The development of catalytic olefination reactions also offers a new and efficient pathway to α-chlorocinnamaldehydes, with the potential for stereoselective synthesis of specific isomers. researchgate.net
A summary of synthetic approaches for related compounds that could be adapted for this compound is presented below:
| Precursor(s) | Reagent/Catalyst | Product Type | Reference |
| Acetophenone (B1666503) derivatives | Phosphoryl chloride, N,N-dimethylformamide | β-chlorocinnamaldehydes | rsc.org |
| Aromatic aldehydes | 2-trichloromethyl-1,3-dioxolane (catalytic olefination) | α-chlorocinnamaldehydes | researchgate.net |
| β-chlorocinnamaldehyde, dihydroxy alcohols | p-toluenesulfonic acid (PTSA) | β-ketoacetal | researchgate.net |
| 2-amino thiophenols, p-chlorocinnamaldehydes | Microwave irradiation | Benzothiazole (B30560) derivatives | pcbiochemres.com |
Elucidation of Undiscovered Biological Mechanisms
While this compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, the underlying mechanisms of action are not fully understood. ontosight.ai Future research will likely delve deeper into the molecular pathways through which these compounds exert their effects.
A key area of investigation will be the identification of specific cellular targets. For example, studies on cinnamaldehyde, the parent compound, have shown that it can act as a competitive inhibitor of the AgrA protein in Listeria monocytogenes, thereby disrupting biofilm formation. researchgate.net Similar detailed mechanistic studies are needed for this compound to understand how the chloro-substitution influences its interaction with biological targets.
Furthermore, exploring the role of this compound in modulating key signaling pathways, such as the NF-κB pathway involved in inflammation, will be crucial. researchgate.net Understanding these mechanisms at a molecular level is essential for the rational design of more potent and selective therapeutic agents. The potential for this compound and its derivatives to act as laccase inhibitors, a novel target for fungicides, also warrants further investigation into the specific binding interactions and structure-activity relationships. nih.govacs.org
Exploration of New Applications in Chemical Science and Technology
The unique chemical structure of this compound, featuring an aldehyde group, a carbon-carbon double bond, and a chlorine substituent, makes it a versatile building block for the synthesis of a wide array of organic molecules. ontosight.ai Its utility as a precursor for substitution and cross-coupling reactions opens up possibilities for creating novel compounds with diverse applications. ontosight.ai
Future research will likely focus on harnessing the reactivity of this compound to synthesize complex heterocyclic compounds, which are prevalent in medicinal chemistry. pcbiochemres.com For instance, it can be used in the synthesis of benzothiazole derivatives, which have a broad spectrum of pharmacological activities. pcbiochemres.com Additionally, its role as a starting material for producing diethynyl aromatic compounds, which are important in polymer synthesis, highlights its potential in materials science. rsc.org
The application of this compound in the development of photomechanical materials is another exciting frontier. The [2+2] photocycloaddition reaction of related cinnamate (B1238496) derivatives has been shown to generate mechanical motion, and understanding how the chloro-substituent influences crystal packing and reactivity could lead to the design of new photoresponsive molecular crystals. chemrxiv.org
Advanced Computational Methodologies for Prediction and Design
Advanced computational methodologies are becoming increasingly indispensable in chemical research, offering powerful tools for predicting molecular properties and guiding the design of new compounds and synthetic routes. In the context of this compound, these methods can provide valuable insights that complement experimental studies.
Density Functional Theory (DFT) calculations, for example, can be employed to investigate reaction mechanisms and predict the stereoselectivity of synthetic transformations. vetticattgroup.comacs.org This can aid in the development of more efficient and selective catalytic systems for the synthesis of this compound and its derivatives. vetticattgroup.com Computational modeling can also be used to understand the factors that control crystal packing, which is crucial for applications in photomechanical materials. chemrxiv.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the chemical structure of this compound derivatives with their biological activities. researchgate.net This can facilitate the rational design of new compounds with enhanced potency and selectivity. Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, such as laccase, aiding in the discovery of more potent fungicides. nih.govacs.org The use of sophisticated theoretical approaches that can handle many-body interactions will be essential for accurately predicting crystal packing and reactivity. chemrxiv.org
A summary of computational methods and their potential applications for this compound research is provided below:
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict stereoselectivity, model solid-state transformations | chemrxiv.orgvetticattgroup.comacs.org |
| Symmetry-Adapted Perturbation Theory (SAPT0) | Analyze intermolecular interaction energies in crystal packing | chemrxiv.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | researchgate.net |
| Molecular Docking | Study binding modes with biological targets | nih.govacs.org |
| CLP-Pixel Method | Calculate lattice energies and analyze intermolecular interactions | mdpi.com |
Q & A
Q. What are the validated synthetic routes for 2-Chlorocinnamaldehyde, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and acetaldehyde under acidic or basic conditions. To ensure reproducibility:
- Detailed Protocol : Include molar ratios, temperature control (±2°C), and reaction time in the experimental section. Use anhydrous solvents to minimize side reactions.
- Characterization : Confirm purity via HPLC (≥98%) and structural identity using H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1680 cm) .
- Supporting Data : Provide raw spectral data and chromatograms in supplementary materials, as recommended for transparency .
Q. What analytical techniques are critical for assessing this compound purity and stability?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products.
- Spectroscopy : Employ NMR to detect stereochemical integrity (e.g., E/Z isomerism via coupling constants) and FTIR for functional group validation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track aldehyde oxidation using Schiff’s reagent .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors ( notes respiratory risks).
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Test glove compatibility using ASTM F739 standards.
- Storage : Keep in amber vials under nitrogen at 4°C to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can this compound be leveraged in asymmetric organocatalytic reactions?
- Methodological Answer :
- Catalyst Screening : Test chiral amines (e.g., proline derivatives) for enantioselective additions. Optimize solvent polarity (e.g., DMF vs. toluene) and temperature.
- Mechanistic Probes : Use C-labeled aldehydes to track reaction pathways via NMR kinetics.
- Case Study : In phospha-Michael reactions, this compound achieved >90% ee with bifunctional thiourea catalysts (see RSC Adv. 2011, 1, 698) .
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09).
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
- Literature Benchmarking : Align findings with published datasets (e.g., Chem. Commun. 2015, 51, 8789) to identify anomalies .
Q. What computational approaches are effective for modeling this compound reactivity?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets.
- Docking Simulations : Model interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina.
- Software : ChemCAD or Gaussian suites are recommended for thermodynamic and kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
